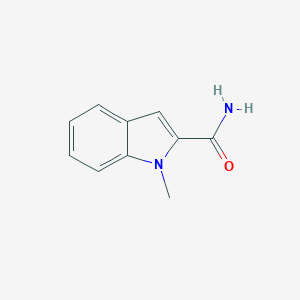

1-methyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRRUIHHLXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356277 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56297-43-9 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Methyl 1h Indole 2 Carboxamide

Established Synthetic Routes for the 1-Methyl-1H-indole-2-carboxamide Core

The construction of the this compound framework can be achieved through several reliable synthetic pathways.

A primary and widely utilized method for synthesizing this compound and its derivatives is the direct coupling of 1-methyl-1H-indole-2-carboxylic acid with an appropriate amine. mdpi.comnih.gov This reaction is facilitated by various coupling agents that activate the carboxylic acid, enabling the formation of a stable amide bond.

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction efficiency and minimize side reactions. mdpi.comnih.gov The synthesis of N-benzyl-1-methyl-1H-indole-2-carboxamide, for example, is achieved by reacting 1-methyl-1H-indole-2-carboxylic acid with benzylamine. mdpi.com Similarly, coupling with 4-fluoroaniline (B128567) yields N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide. mdpi.com

Table 1: Common Coupling Agents for Direct Amide Coupling

| Coupling Agent | Abbreviation |

|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| N,N'-Dicyclohexylcarbodiimide | DCC |

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), provide an efficient and atom-economical route to a wide array of this compound derivatives. rjpbcs.com This one-pot reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a complex peptide-like product. rjpbcs.com

In this context, 1-methyl-1H-indole-2-carboxylic acid serves as the acidic component. rjpbcs.com By systematically varying the other three reactants, a vast library of structurally diverse molecules can be generated. For instance, the reaction of 1-methyl-1H-indole-2-carboxylic acid, an amine, an aldehyde, and an isocyanide in methanol (B129727) at elevated temperatures yields complex dipeptide derivatives. rjpbcs.com This strategy is highly valued in drug discovery for its ability to rapidly create chemical diversity. rjpbcs.comrug.nlnih.gov

Regioselective Functionalization Strategies on the Indole (B1671886) Nucleus

Further diversification of the this compound scaffold can be achieved by selectively introducing functional groups onto the indole ring, with the C3 and C5 positions being common targets.

The C3 position of the indole nucleus is electron-rich and susceptible to electrophilic substitution. A variety of functional groups can be introduced at this position. For instance, Friedel–Crafts acylation of indole-2-carboxylates, followed by reduction, can introduce alkyl groups at the C3 position. acs.orgnih.gov This approach has been used to synthesize a range of C3-alkylated indole-2-carboxamides. acs.orgnih.govnih.gov

Another key transformation is the introduction of a sulfenyl group. The sulfenylation of this compound derivatives at the C3 position can be achieved using various thiols, leading to compounds like 5-methoxy-1-methyl-3-p-tolylsulfanyl-1H-indole-2-carboxylic acid amide. amazonaws.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can be employed to introduce substituted anilines at the C3 position of a 3-bromoindole-2-carboxylate precursor. rsc.org

Functionalization at the C5 position often requires different synthetic strategies. One common approach involves starting with a pre-functionalized indole, such as 5-chloro-1H-indole-2-carboxylic acid. acs.orgnih.gov This starting material can then be converted to the corresponding this compound derivative, retaining the C5-chloro substituent. nih.gov

The introduction of a fluoro or chloro group at the C5 position has been shown to enhance the modulatory potency of certain indole-2-carboxamide derivatives. nih.gov The synthesis of these compounds often starts from the corresponding 5-halo-1H-indole-2-carboxylic acid. acs.orgnih.gov Furthermore, the synthesis of seco-Duocarmycin analogs with substitutions at the C5-position of the indole ring, such as hydroxyl or methoxy (B1213986) groups, has been achieved starting from methyl 5-hydroxy-1H-indole-2-carboxylate. mdpi.com

Diversification of the Amide Side Chain: Alkyl, Aryl, and Heteroaryl Substitutions

The amide side chain of this compound is a readily modifiable position, allowing for the introduction of a wide variety of substituents. This is typically achieved by using different amines in the direct amide coupling reaction with 1-methyl-1H-indole-2-carboxylic acid.

The synthesis of N-aryl derivatives, such as N-(4-hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide, is accomplished by coupling with the corresponding aniline (B41778) derivative, 4-aminophenol. mdpi.com Similarly, heteroaryl amides like N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide are synthesized from the appropriate heteroarylamine. evitachem.com The use of various alkylamines allows for the preparation of a range of N-alkyl amides. mdpi.comnih.gov This versatility in amine selection enables the creation of large libraries of this compound derivatives with diverse properties. mdpi.comnih.gov

Table 2: Examples of Amine Diversity for Side Chain Modification

| Amine | Resulting Substituent | Classification |

|---|---|---|

| Benzylamine | N-benzyl | Alkyl |

| 4-Fluoroaniline | N-(4-fluorophenyl) | Aryl |

| 4-Aminophenol | N-(4-hydroxyphenyl) | Aryl |

| 6-Methoxypyridin-3-amine | N-(6-methoxypyridin-3-yl) | Heteroaryl |

Synthesis of Advanced Research Probes and Derivatized Analogues (e.g., Photoactivatable Conjugates)

The core structure of this compound serves as a versatile scaffold for the synthesis of advanced research probes and derivatized analogues. These specialized molecules are instrumental in elucidating biological pathways and identifying molecular targets. A significant area of development has been the incorporation of photoactivatable functionalities, which upon irradiation, form a covalent bond with their biological targets, enabling their identification and characterization.

A common strategy for creating such probes involves the introduction of photoreactive groups like benzophenones, phenyl azides, aliphatic azides, and phenyltrifluoromethyldiazirines. nih.gov The synthesis of these derivatized analogues often begins with the modification of the indole core or its substituents.

For instance, to introduce an aliphatic azide (B81097) onto the C3 position of an indole-2-carboxamide scaffold, a multi-step synthesis can be employed. This process starts with the formylation of the C3 position via a Vilsmeier-Haack reaction to yield a C3-formyl indole-2-carboxylate (B1230498) intermediate. Subsequent reduction of the formyl group with a reducing agent like sodium borohydride (B1222165) produces a C3-hydroxymethyl indole-2-carboxylate. nih.gov Hydrolysis of the ester group then furnishes the key C3-hydroxymethyl indole-2-carboxylic acid building block, which can be further functionalized to introduce the azide group. nih.gov

Another approach involves the direct coupling of a modified indole-2-carboxylic acid with an amine bearing a photoactivatable moiety. For example, 1-methyl-1H-indole-2-carboxylic acid can be coupled with various amines using standard peptide coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent such as dichloromethane (B109758) (DCM). nih.gov This method allows for the modular synthesis of a diverse library of probes by varying the amine component.

The following table summarizes the synthesis of various derivatized analogues of this compound, highlighting the synthetic strategy and the resulting compound.

| Starting Material | Reagents and Conditions | Product | Research Application | Reference |

| 1-methyl-1H-indole-2-carboxylic acid | 4-aminophenol, BOP, DIPEA, ACN | N-(4-hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | TRPV1 Agonist | mdpi.com |

| 1-methyl-1H-indole-2-carboxylic acid | 4-fluoroaniline, BOP, DIPEA, DCM | N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide | TRPV1 Agonist | mdpi.com |

| 1-methyl-1H-indole-2-carboxylic acid | 4-hydroxybenzylamine, BOP, DIPEA, DCM | N-(4-hydroxybenzyl)-1-methyl-1H-indole-2-carboxamide | TRPV1 Agonist | mdpi.com |

| 1-methyl-1H-indole-2-carboxylic acid | 4-fluorobenzylamine, BOP, DIPEA, DCM | N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide | TRPV1 Agonist | mdpi.com |

| 5-chloro-3-ethyl-1H-indole-2-carboxamide scaffold | Introduction of benzophenone, phenyl azide, aliphatic azide, or phenyltrifluoromethyldiazrine | Photoactivatable CB1 allosteric modulators | Probing cannabinoid CB1 receptor | nih.gov |

These synthetic efforts have led to the development of potent and selective research probes. For example, photoactivatable analogues of the CB1 allosteric modulator ORG27569, which is based on an indole-2-carboxamide scaffold, have been synthesized to investigate the cannabinoid CB1 receptor. nih.govresearchgate.net These probes have been crucial in studying the allosteric modulation of the receptor, providing valuable insights into its function. nih.gov

The versatility of the this compound core, combined with advanced synthetic methodologies, continues to facilitate the creation of sophisticated molecular tools for chemical biology and drug discovery research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Methyl 1h Indole 2 Carboxamide Derivatives

Conformational Analysis and Structural Features of 1-Methyl-1H-indole-2-carboxamides

Understanding the three-dimensional structure and physicochemical properties of 1-methyl-1H-indole-2-carboxamide and its analogs is fundamental to deciphering their biological activity. Crystallographic and spectroscopic techniques provide invaluable insights into molecular conformation, intermolecular interactions, and the precise arrangement of atoms, which are critical for rational drug design.

Crystallographic Studies of Molecular Conformation and Intermolecular Interactions

X-ray crystallography offers a definitive method for determining the solid-state conformation of molecules. Studies on N-methyl-1H-indole-2-carboxamide have revealed that the molecular structure is essentially planar. researchgate.netuchile.cl In the crystal lattice, molecules are organized through specific intermolecular forces. A key interaction is the formation of N-H···O hydrogen bonds, which link molecules into centrosymmetric dimeric rings. researchgate.netuchile.cl This type of hydrogen bonding is a common feature in the crystal packing of indole (B1671886) derivatives. researchgate.net

Spectroscopic Characterization for Precise Structure Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to provide detailed structural information. mdpi.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to assign the chemical shifts of protons and carbons, respectively, which is made more precise by knowledge of the crystal structure. researchgate.net For example, in the ¹H NMR spectrum of N-benzyl-1-methyl-1H-indole-2-carboxamide, the methyl protons at the N1 position typically appear as a singlet around 4.05 ppm. mdpi.com The aromatic protons of the indole ring and any substituents display characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. mdpi.comtandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain information about their fragmentation patterns. For N-benzyl-1-methyl-1H-indole-2-carboxamide, the electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 265. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the synthesized molecules. acs.org

The combination of these spectroscopic techniques provides a comprehensive characterization of the molecular structure, which is a prerequisite for any SAR and SPR studies. nih.gov

Elucidating the Influence of Substituent Modifications on Biological Activity and Selectivity

The biological activity of this compound derivatives can be finely tuned by altering the substituents at various positions on the indole scaffold. The following sections explore the impact of modifications at the N1, C3, and C5 positions.

Impact of N1-Methylation on Receptor Binding Affinity and Allosteric Cooperativity

The methylation of the indole nitrogen at the N1 position can have significant consequences for the biological activity of indole-2-carboxamides. In some cases, N1-methylation can either maintain or restore potency. For instance, in a series of anti-Trypanosoma cruzi agents, methylating both the amide and the indole nitrogen in a particular derivative restored potency, possibly by re-establishing a favorable spatial orientation for bioactivity. acs.org In another study on alphavirus replication inhibitors, methylation of the amide nitrogen did not significantly compromise activity, allowing for further modifications at the N1-indole position. nih.gov However, replacing an N1-benzyl group with a smaller methyl group led to the elimination of activity, highlighting the sensitivity of this position to the size and nature of the substituent. nih.gov

In the context of allosteric modulators for the cannabinoid type 1 (CB1) receptor, the N-H of the indole is often a key interaction point. However, studies on related compounds have shown that N1-methylation can be tolerated. For example, 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide was found to enhance agonist binding to the CB1 receptor. nih.gov This suggests that while the indole N-H can be important, it is not always essential, and its substitution can lead to compounds with novel pharmacological profiles. nih.gov It has been suggested that the 1-methyl group may in some cases cause steric hindrance that reduces efficacy compared to analogues with a free N-H.

Effects of Alkyl Chain Length and Branching at the Indole C3 Position on Bioactivity

The C3 position of the indole-2-carboxamide core is a critical site for modification, with the length and branching of alkyl substituents profoundly influencing biological activity. nih.gov

In the development of allosteric modulators for the CB1 receptor, the C3-alkyl group has been shown to be a key determinant of both binding affinity and allosteric cooperativity. nih.govacs.org Structure-activity relationship studies have revealed that a linear alkyl group is preferred at this position. acs.org For example, replacing a C3-ethyl group with an n-pentyl group led to an enhancement of allosteric effects. nih.govacs.org Further increasing the alkyl chain length to n-hexyl improved the binding affinity, while an n-propyl group was found to be optimal for enhancing allosteric modulation of orthosteric ligand binding. acs.orgacs.org However, extending the chain to n-heptyl or n-nonyl did not lead to further improvements. acs.org The introduction of a bulky phenyl ring at the C3 position was found to abolish the allosteric effect, whereas a benzyl (B1604629) group was tolerated but with reduced affinity. nih.gov

In other therapeutic areas, such as the development of antitubercular agents, bulky aliphatic groups at the C3 position are also important for activity. nih.gov For antiproliferative agents targeting EGFR and CDK2, expanding the C3-alkyl group from methyl to ethyl was pursued to enhance binding affinities. nih.gov

These findings underscore the critical role of the C3-substituent's size and lipophilicity in modulating the interaction of these compounds with their biological targets.

| Compound | C3-Substituent | Binding Affinity (KB, nM) | Cooperativity (α) | Reference |

|---|---|---|---|---|

| ORG27569 | Ethyl | - | 6.9 | acs.org |

| Analog 1 | n-Propyl | 259.3 | 24.5 | acs.org |

| Analog 2 | n-Pentyl | 469.9 | 17.6 | nih.govacs.org |

| Analog 3 | n-Hexyl | 89.1 | - | acs.org |

Significance of Substituent Electronic Properties at Indole C5 (e.g., Halogens, Electron-Donating/Withdrawing Groups)

The electronic properties of substituents at the C5 position of the indole ring play a significant role in modulating biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been systematically studied.

For CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position is a key structural requirement. acs.orgacs.orgacs.org Halogens such as chlorine and fluorine have been shown to enhance the modulatory potency. nih.govnih.gov For instance, moving a chloro group from the C5 to the C6 position drastically reduced binding affinity, highlighting the positional importance of the EWG. acs.org

In the context of anticancer agents, the electronic nature of the C5 substituent also has a profound impact. In one study of antiproliferative compounds, an electron-donating methyl group at C5 was found to be more favorable for activity than electron-withdrawing groups like a trifluoromethyl or a bromine atom. nih.gov Conversely, another study on antiproliferative indole-2-carboxamides found that dihalo-derivatives (e.g., with two chlorine or two fluorine atoms on the indole ring) showed higher activity than mono-halo derivatives, suggesting that electron-withdrawing properties can be beneficial in certain contexts. nih.gov Furthermore, methoxy (B1213986) groups at the C5 position have been reported to increase potency in some instances, likely by enhancing target binding through electronic contributions. smolecule.comsci-hub.se

| Compound | C5-Substituent | Activity (GI50, nM) | Reference |

|---|---|---|---|

| Analog 5i | -CF3 (EWG) | 49 | nih.gov |

| Analog 5h | -Br (EWG) | 143 | nih.gov |

| Analog 5j | -CH3 (EDG) | 37 | nih.gov |

Structural Requirements and Conformational Flexibility of the Amide Moiety and Linker Region

The amide bond and the adjacent linker are critical components of this compound derivatives, profoundly influencing their biological activity. The spatial arrangement and conformational flexibility of this region dictate the molecule's ability to interact with its biological target.

Research into a series of 1H-indole-2-carboxamides has underscored the importance of the linker between the amide and a terminal phenyl ring. A flexible alkyl linker is often crucial for activity. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, an ethylene (B1197577) linker between the amide bond and a phenyl ring was found to be an important feature for activity. nih.gov Shortening the linker, for example to a single methylene (B1212753) group, can lead to a complete loss of allosteric modulation. acs.orgnih.gov Conversely, extending the linker can also be detrimental, suggesting an optimal length for productive interaction with the target protein.

Modifications to the amide nitrogen itself have been shown to be a viable strategy to modulate activity. N-methylation of the amide, for instance, has resulted in equipotent compounds in some series. acs.orgnih.gov In a notable example, the methylation of both the amide and the indole nitrogen in a related 1H-indole-2-carboxamide derivative restored potency to a level similar to the parent compound and also improved the solubility profile. acs.orgnih.gov This suggests that such modifications can help to regain a bioactive conformation.

Reversing the amide bond, creating an N-indolyl amide, represents a more significant structural alteration. In some instances, this "reversed amide" can maintain potency, though it may come at the cost of increased metabolic instability. acs.orgnih.gov X-ray crystallography of a reversed amide, N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide, revealed that the reversed amide can adopt a less sterically-hindered twisted conformation, as the carbonyl bond is not constrained to be parallel to the indole ring. rsc.org

Bioisosteric replacement of the amide bond is another key strategy. The amide functionality is critical for the allosteric effects of some indole-2-carboxamides on the CB1 receptor. acs.org However, replacing the amide with non-classical isosteres like a sulfonamide has been shown to result in a complete loss of potency in certain series. acs.orgnih.gov In other contexts, bioisosteres such as 1,2,3-triazoles have been successfully employed to replace amide linkers, leading to improved metabolic stability while maintaining high receptor affinity. chemrxiv.org

The following table summarizes the impact of modifications to the amide and linker regions on the activity of this compound and related derivatives.

| Modification | Position | Observation | Compound Series | Reference(s) |

| Ethylene Linker | Between amide and phenyl ring | Important for CB1 modulating activity | 1H-indole-2-carboxamides | nih.gov |

| Shortened Linker (e.g., methylene) | Between amide and phenyl ring | Abolished allosteric modulation of CB1 receptor | 1H-indole-2-carboxamides | acs.orgnih.gov |

| N-Methylation | Amide nitrogen | Resulted in equipotent compounds | 1H-indole-2-carboxamides | acs.orgnih.gov |

| N-Methylation of Amide and Indole | Amide and Indole Nitrogens | Restored potency and improved solubility | 1H-indole-2-carboxamides | acs.orgnih.gov |

| Reversed Amide | Amide moiety | Maintained potency but with higher metabolic instability | 1H-indole-2-carboxamides | acs.orgnih.gov |

| Sulfonamide Bioisostere | Amide moiety | Complete loss of potency | 1H-indole-2-carboxamides | acs.orgnih.gov |

| 1,2,3-Triazole Bioisostere | Amide moiety | Improved metabolic stability while maintaining affinity | Dopamine D4 receptor ligands | chemrxiv.org |

Research Strategies for Optimizing Solubility and Other Biological Assay-Relevant Properties

A significant challenge in the development of this compound derivatives, and indeed many small molecule drug candidates, is achieving a suitable balance of physicochemical properties, particularly aqueous solubility. Poor solubility can hinder reliable biological evaluation and limit oral bioavailability. Consequently, medicinal chemists employ a variety of strategies to enhance the solubility and other assay-relevant properties of these compounds.

One common approach is the introduction of polar functional groups. For example, the incorporation of a hydroxyl group has been shown to lower lipophilicity and improve solubility, although in some cases this can be accompanied by an increase in metabolic clearance. acs.org Similarly, replacing a lipophilic moiety with a more polar group, such as substituting a morpholine (B109124) ring for a piperazine, can enhance solubility, though this may negatively impact potency. acs.orgnih.gov The strategic placement of heteroatoms to increase the topological polar surface area (TPSA) is another tactic. For instance, replacing the indole scaffold with simpler 5-membered heterocyclic rings like pyrazole (B372694) or oxazole (B20620) has been explored to improve physicochemical properties. acs.org

Another effective strategy involves modifications that disrupt the crystal lattice packing of the solid-state compound, which can lower the melting point and thereby improve solubility. N-methylation of the indole and/or the amide nitrogen can disrupt intermolecular hydrogen bonding and the planarity of the molecule, leading to improved solubility. nih.gov

Replacing metabolically labile groups with more stable ones is crucial for improving pharmacokinetic profiles. For instance, the introduction of fluorine atoms can block sites of metabolism and, in some cases, improve metabolic stability. acs.org The replacement of a phenyl ring with a pyridine (B92270) ring has also been shown to confer improved metabolic stability in some 1H-indole-2-carboxamide series. acs.org

Bioisosteric replacements are also a key tool for property optimization. As mentioned previously, replacing an amide linker with a 1,2,3-triazole has been shown to enhance metabolic stability. chemrxiv.org This strategy can be particularly useful when the amide bond is susceptible to hydrolysis by metabolic enzymes.

The following table outlines various strategies employed to optimize the solubility and other key properties of this compound and related derivatives.

| Strategy | Modification Example | Observed Outcome | Compound Series | Reference(s) |

| Introduction of Polar Groups | Addition of a hydroxyl group | Lowered lipophilicity, improved solubility | 1H-indole-2-carboxamides | acs.org |

| Introduction of Polar Groups | Replacement of morpholine with piperazine | Improved solubility, but less potent | 1H-indole-2-carboxamides | acs.orgnih.gov |

| Disruption of Crystal Packing | N-methylation of indole and amide | Improved solubility and restored potency | 1H-indole-2-carboxamides | acs.orgnih.gov |

| Blocking Metabolic Sites | Introduction of fluorine atoms | Improved metabolic stability | Indoline-2-carboxamides | acs.org |

| Scaffold Hopping/Isosteric Replacement | Replacement of phenyl with pyridine | Improved metabolic stability | 1H-indole-2-carboxamides | acs.org |

| Scaffold Hopping/Isosteric Replacement | Replacement of indole with pyrazole/oxazole | Improved physicochemical properties | 1H-indole-2-carboxamides | acs.org |

| Bioisosteric Replacement | Replacement of amide with 1,2,3-triazole | Improved metabolic stability | Dopamine D4 receptor ligands | chemrxiv.org |

Biological Target Identification and Mechanistic Elucidation Studies for 1 Methyl 1h Indole 2 Carboxamide Analogues

Investigation of Cannabinoid Receptor 1 (CB1) Allosteric Modulation by 1-Methyl-1H-indole-2-carboxamides

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, is a significant target for therapeutic intervention in various disorders. nih.gov Allosteric modulators offer a sophisticated approach to fine-tune GPCR function, and indole-2-carboxamides have emerged as a novel class of CB1 allosteric modulators. nih.govmdpi.com

Quantitative Assessment of Ligand Binding Affinity and Cooperativity (e.g., α-values, Kβ)

The interaction of allosteric modulators with their target receptor is quantified by two key parameters: the equilibrium dissociation constant (Kβ or K₈), which measures the modulator's binding affinity to its allosteric site, and the cooperativity factor (α), which describes the extent to which the allosteric modulator affects the binding of the primary (orthosteric) ligand. acs.org An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value less than 1 signifies negative cooperativity.

Studies on 1-methyl-1H-indole-2-carboxamide analogues have demonstrated their ability to positively modulate the binding of agonists like CP55,940. For instance, the compound 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) showed a weak enhancement of CP55,940 binding. nih.gov In contrast, a related analogue, ICAM-b, which differs by having a pentyl group instead of an ethyl group at the 3-position, exhibited remarkably high positive cooperativity, one of the strongest reported for a CB1 receptor agonist. nih.gov This compound significantly increased the binding affinity of CP55,940 for the CB1 receptor by over 14-fold. nih.gov

Systematic structural modifications of the indole-2-carboxamide scaffold have revealed key features for potent allosteric modulation. An electron-withdrawing group at the C5-position, a specific chain length at the C3-position, and the nature of the amino substituent on the phenethyl side chain all significantly influence both binding affinity (Kβ) and cooperativity (α). nih.gov For example, compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) was identified as a potent modulator with a Kβ of 259.3 nM and a very high α value of 24.5. nih.govresearchgate.net Further optimization led to compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide), which possesses one of the lowest Kβ values (89.1 nM) reported for any CB1 allosteric modulator. nih.gov

Conversely, these compounds display negative cooperativity with CB1 receptor inverse agonists, such as SR141716A. nih.govrealmofcaring.org ICAM-b, for example, caused a notable decrease in the binding affinity of [³H]SR141716A. nih.gov

| Compound | Kβ (nM) | α-value (for [³H]CP55,940) |

|---|---|---|

| ICAM-a | 5778 | 11.9 |

| ICAM-b | 469.9 | 17.6 |

| 12d | 259.3 | 24.5 |

| 12f | 89.1 | Not Reported |

Characterization of Biased Signaling Pathways (e.g., G-protein Coupling, ERK1/2 Phosphorylation, β-arrestin Recruitment)

Biased signaling, or functional selectivity, is a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others. nih.gov This concept is crucial for developing drugs that elicit specific therapeutic effects while avoiding unwanted side effects. nih.govresearchgate.net Indole-2-carboxamide analogues have been identified as biased allosteric modulators of the CB1 receptor. nih.gov

Despite enhancing agonist binding (positive allosteric modulation), many of these compounds act as negative allosteric modulators of G-protein signaling. nih.govnih.gov For instance, the prototypical modulator ORG27569 and its analogues inhibit agonist-induced G-protein activation. mdpi.comnih.gov ICAM-b also demonstrated negative modulatory effects on G-protein coupling to the CB1 receptor. nih.gov

Interestingly, while inhibiting the classical G-protein pathway, some of these compounds promote signaling through alternative pathways. ICAM-b was found to induce the downstream activation of ERK (extracellular signal-regulated kinase) signaling. nih.gov Further investigation using siRNA knockdown strategies revealed that this ERK1/2 activation is dependent on β-arrestin 1. nih.gov This indicates that these allosteric modulators can redirect CB1 receptor signaling away from G-protein-dependent pathways and towards β-arrestin-mediated pathways, a clear example of biased signaling. nih.govnih.gov

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) by Indole-2-carboxamide Scaffolds

Tuberculosis and other mycobacterial infections pose a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action. nih.govacs.org The indole-2-carboxamide scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis and other mycobacterial species. nih.govacs.org The primary target of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein. nih.govrsc.org

Pan-Mycobacterial Activity Spectrum and Selectivity against Non-Mycobacterial Species

Indole-2-carboxamides exhibit a broad spectrum of activity against various mycobacterial species. nih.gov They have shown potent activity against both fast-growing and slow-growing mycobacteria, including M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. avium, and drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.orgnih.gov For example, the compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) shows exceptional activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.012 µM. acs.org

A key advantage of these compounds is their selectivity. Because their target, MmpL3, is specific to mycobacteria, indole-2-carboxamides show no significant bactericidal activity against non-mycobacterial species such as S. aureus or P. aeruginosa. nih.gov Furthermore, they have demonstrated minimal cytotoxicity against human cell lines, indicating a good selectivity index and a promising safety profile for further development. nih.gov

| Organism | Activity |

|---|---|

| M. tuberculosis | Active |

| M. abscessus | Active |

| M. massiliense | Active |

| M. bolletii | Active |

| M. chelonae | Active |

| M. avium | Active |

| S. aureus | Inactive |

| P. aeruginosa | Inactive |

Mechanistic Insights into Mycolic Acid Biosynthesis Inhibition

Mycolic acids are essential, long-chain fatty acids that form the major component of the protective outer membrane of mycobacteria. rsc.org The MmpL3 protein is a crucial transporter responsible for flipping the precursor of mycolic acids, trehalose (B1683222) monomycolate (TMM), from the cytoplasm across the inner membrane to the periplasm. johnshopkins.edunih.govpnas.org This transport is a vital step in the construction of the mycobacterial cell wall. nih.govpnas.org

Biochemical studies have confirmed that indole-2-carboxamides directly inhibit the function of MmpL3. rsc.orgjohnshopkins.edu This inhibition blocks the transport of TMM, leading to its accumulation inside the cell and preventing its incorporation into the cell wall. johnshopkins.edunih.gov Consequently, the production of trehalose dimycolate (cord factor) is lost, and the mycolylation of arabinogalactan (B145846) is abrogated. johnshopkins.edu This disruption of the mycolic acid biosynthetic pathway ultimately leads to bacterial cell death. nih.gov Resistance to these compounds has been linked to mutations in the mmpL3 gene, further validating it as the direct target. johnshopkins.edu

Kinase Inhibitory Activities of Indole-2-carboxamide Derivatives

In addition to their effects on GPCRs and bacterial proteins, indole-2-carboxamide derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and established targets in cancer therapy. nih.gov

Several studies have demonstrated that this scaffold can be adapted to target various kinases involved in cancer progression. A series of indole-based derivatives were designed and synthesized as multi-target antiproliferative agents. nih.gov Certain compounds showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For example, compound Va demonstrated higher inhibitory activity against EGFR (IC₅₀ = 71 nM) than the reference drug erlotinib (B232). nih.gov The same series also showed potent inhibition of BRAFV600E and VEGFR-2, with IC₅₀ values in the low nanomolar range for the latter. nih.gov

Another study focused on developing dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). rsc.org The most potent compounds, 5g , 5i , and 5j , exhibited significant antiproliferative activity against four cancer cell lines, with GI₅₀ values comparable to erlotinib. rsc.org These compounds also effectively inhibited both EGFR and CDK2 enzymes, with IC₅₀ values in the nanomolar range. rsc.org

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Va | EGFR | 71 ± 06 |

| Va | BRAFV600E | 77 |

| Ve | VEGFR-2 | 1.10 |

| 5g | CDK2 | 33 ± 04 |

| 5i | EGFR | 85 |

| 5j | EGFR | 91 |

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

Analogues of this compound have been investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The signal transduction and cell proliferation are regulated by EGFR, and its inhibition can affect tumor cell proliferation, apoptosis, invasion, and angiogenesis. A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized to explore their activity as dual EGFR and Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

In these studies, several compounds demonstrated significant antiproliferative activity against four different cancer cell lines, with mean GI₅₀ (half-maximal growth inhibition concentration) values in the nanomolar range. Specifically, compounds 5g , 5i , and 5j were identified as the most potent derivatives, with GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively. nih.gov For comparison, the reference drug erlotinib had a GI₅₀ of 33 nM. nih.gov Subsequent enzymatic assays revealed that these potent compounds also acted as effective EGFR inhibitors. The IC₅₀ values, representing the concentration required to inhibit 50% of the enzyme's activity, were determined for the most promising compounds.

| Compound | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) |

|---|---|---|

| 5c | Not Reported | 124 ± 11 |

| 5g | 55 | 91 ± 08 |

| 5i | 49 | 85 ± 09 |

| 5j | 37 | 88 ± 07 |

| Erlotinib (Reference) | 33 | 80 ± 06 |

These findings indicate that the 5-substituted-indole-2-carboxamide scaffold is a promising starting point for developing potent EGFR inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Investigations

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its over-activation is a hallmark of many cancers, making it an attractive therapeutic target. nih.govfrontiersin.org The same series of 5-substituted-3-ethylindole-2-carboxamides that showed EGFR inhibitory activity were also evaluated for their effects on CDK2.

The investigation revealed that several of these compounds could dually target both EGFR and CDK2. Compounds 5c and 5g were found to be particularly effective inhibitors of the CDK2 enzyme. nih.gov The research demonstrated that these indole-2-carboxamide derivatives have the potential to be developed as dual-targeted antiproliferative agents by inhibiting key proteins involved in cell cycle progression and signaling. nih.gov

| Compound | CDK2 IC₅₀ (nM) |

|---|---|

| 5c | 46 ± 05 |

| 5g | 33 ± 04 |

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition Research

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family that plays a critical role in cellular responses to stress, including inflammation and apoptosis. mdpi.com Its involvement in a variety of human diseases has made it a significant drug target. mdpi.com

Recent research has led to the structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors. mdpi.com Through structural optimization and structure-activity relationship (SAR) studies, a novel indole-2-carboxamide compound, designated as compound 19 , was developed. This compound demonstrated potent inhibitory activity against the ASK1 kinase. In cellular assays, compound 19 showed a stronger inhibitory effect on ASK1 than the previously known inhibitor GS-4997. mdpi.com Mechanistically, it was found to repress the phosphorylation of the ASK1-p38/JNK signaling pathways and suppress the overproduction of inflammatory cytokines, suggesting its potential as a therapeutic strategy for conditions like ulcerative colitis. mdpi.com

Agonist Activity at the Transient Receptor Potential Vanilloid Type-1 (TRPV1) Ion Channel

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key molecular detector of noxious stimuli, including heat and pungent compounds like capsaicin (B1668287). dntb.gov.ua It is a well-established target for developing new analgesic and anti-inflammatory agents. Prolonged application of a TRPV1 agonist leads to desensitization of the receptor, which produces a pain-relief effect. researchgate.net

In the search for novel agonists, the indole-2-carboxamide scaffold has been identified as effective. researchgate.net Two series of these derivatives were synthesized and tested for their ability to modulate the TRPV1 channel. The studies measured the compounds' efficacy, potency (EC₅₀), and desensitization (IC₅₀) properties. Many of the synthesized amides were found to interact with the TRPV1 channel, behaving as agonists with varied efficacy and potency. researchgate.net One derivative, compound 6g , emerged as a particularly promising candidate for further evaluation based on its activity and predicted drug-like properties. researchgate.net

Anti-Parasitic Activity Against Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and new therapeutic agents are urgently needed. mdpi.comnih.gov Phenotypic screening of compound libraries has identified substituted indoles, including 1H-indole-2-carboxamides, as active against the intracellular amastigote form of T. cruzi. mdpi.com

An initial hit from these screenings led to an optimization program to improve potency and physicochemical properties. Structure-activity relationship studies revealed key insights. For instance, methylating both the amide and the indole (B1671886) nitrogens in a particular analogue (creating compound 73 ) restored potency to a level similar to early hits (pEC₅₀ 5.8) while also improving solubility. mdpi.com Despite medicinal chemistry efforts to enhance metabolic stability and solubility, achieving concurrent improvements in both potency and in vivo exposure proved challenging. The optimization work on this series was ultimately halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition).

Exploration of Other Biological Targets and Mechanisms

Antifungal Activity of Substituted this compound Derivatives

The indole-2-carboxamide scaffold has also been explored for potential antimicrobial properties. A series of new 1H-indole-2-carboxamide derivatives were synthesized and tested for their antifungal and antibacterial activity. researchgate.net The evaluation of these specific compounds indicated that they exhibited weak bioactivity when compared to standard commercial drugs. Further modification, such as replacing the carboxylic acid group with an ester, did not lead to a significant enhancement in their antifungal or antibacterial effects. researchgate.net

Interaction with Orphan Nuclear Receptor Nur77

The orphan nuclear receptor Nur77, also known as NR4A1, is a transcription factor that plays a crucial role in various cellular processes, including apoptosis and inflammation. wikipedia.org Its expression and subcellular localization are critical to its function. spandidos-publications.com Structurally diverse compounds, including indole derivatives, have been identified that can bind to, activate, or inactivate Nur77, thereby modulating its biological activity. spandidos-publications.com

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and synthesized as potent Nur77 modulators. nih.gov Among these, compound 8b demonstrated significant cytotoxic action against various cancer cell lines, which was associated with its ability to induce Nur77-mitochondrial targeting and subsequent Nur77-dependent apoptosis. nih.gov This compound exhibited excellent binding activity to Nur77, comparable to the reference compound celastrol. nih.gov

Another study synthesized 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives and identified three compounds, 7n , 7s , and 7w , that could activate Nur77. rsc.org The apoptotic effect of compounds 7n and 7s in H460 cancer cells was found to be dependent on Nur77. rsc.org Molecular docking studies suggested a promising binding affinity of compound 7s with Nur77. rsc.org

Furthermore, 1,1-bis(3-indolyl)-1-(p-substituted phenyl) methane (B114726) (C-DIM) compounds, which are indole derivatives, have been shown to possess significant antitumor activity by interacting with Nur77. spandidos-publications.com Specifically, DIM-C-pPhOCH3 (C-DIM-5) and DIM-C-pPhOH (C-DIM-8) have been identified as a prototypical activator and antagonist of Nur77, respectively. spandidos-publications.com

The table below summarizes the activity of selected indole-2-carboxamide analogues targeting Nur77.

| Compound | Target Cells | Activity | Reference |

| 8b | Liver and other cancer cell lines | Potent Nur77 modulator, induces Nur77-dependent apoptosis | nih.gov |

| 7n | H460 cancer cells | Activates Nur77, induces Nur77-dependent apoptosis | rsc.org |

| 7s | H460 cancer cells | Activates Nur77, induces Nur77-dependent apoptosis, promising binding affinity | rsc.org |

| 7w | H460 cancer cells | Activates Nur77 | rsc.org |

Inhibition of HIV-1 Integrase Strand Transfer

HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. rsc.orgnih.gov Inhibitors of the strand transfer step of this process (INSTIs) are effective antiretroviral agents. rsc.orgnih.gov The indole scaffold has been a focus for the development of novel allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govusm.edu These compounds bind to the integrase dimer interface at the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket. nih.govusm.edu

A series of indole-based ALLINIs were synthesized, with the most potent compound showing good activity in a LEDGF/p75 dependent integration assay with an IC50 value of 4.5 μM. nih.govusm.edu Notably, this compound retained activity against the A128T integrase mutant, which confers resistance to many quinoline-based ALLINIs. nih.govusm.edu

Furthermore, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. rsc.orgnih.govmdpi.com Through structural optimization, compound 17a was developed, which markedly inhibited integrase with an IC50 value of 3.11 μM. rsc.org Binding mode analysis revealed that the indole nucleus of these compounds chelates with two Mg2+ ions within the active site of the integrase. rsc.orgnih.gov The introduction of a C6 halogenated benzene (B151609) ring in compound 17a was shown to effectively bind with the viral DNA through π–π stacking interactions. rsc.org

Further optimization of the indole-2-carboxylic acid scaffold led to the discovery of compound 20a , which exhibited a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM. nih.govmdpi.com This enhanced activity was attributed to the introduction of a long branch on the C3 position of the indole core, which improved the interaction with a hydrophobic cavity near the active site of the integrase. nih.govmdpi.com

The table below presents the inhibitory activity of selected indole-2-carboxamide analogues against HIV-1 integrase.

| Compound | Target | IC50 Value | Mechanism of Action | Reference |

| Potent Indole-based ALLINI | HIV-1 Integrase | 4.5 μM | Allosteric inhibition at the LEDGF/p75 binding pocket | nih.govusm.edu |

| 17a | HIV-1 Integrase Strand Transfer | 3.11 μM | Chelation with Mg2+ ions in the active site and π–π stacking with viral DNA | rsc.org |

| 20a | HIV-1 Integrase Strand Transfer | 0.13 μM | Chelation with Mg2+ ions and interaction with a hydrophobic cavity near the active site | nih.govmdpi.com |

Computational Chemistry and in Silico Modeling in 1 Methyl 1h Indole 2 Carboxamide Research

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole-2-carboxamide derivatives, 3D-QSAR approaches like CoMFA and CoMSIA have been instrumental.

Comparative Molecular Field Analysis (CoMFA) for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In the context of 1-methyl-1H-indole-2-carboxamide analogs, CoMFA models have been developed to predict their inhibitory activities against various biological targets. These models are built by aligning a series of compounds and calculating their interaction energies with a probe atom on a 3D grid. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR equation.

For instance, a study on a series of N(1)-arylsulfonylindole compounds as 5-HT6 antagonists, which share a structural resemblance to the this compound core, yielded a CoMFA model with a cross-validated coefficient (q²) of 0.643 and a non-cross-validated coefficient (r²) of 0.939 nih.gov. Such statistically significant models indicate a strong predictive capability, allowing researchers to forecast the activity of novel derivatives before their synthesis. The visual representation of CoMFA results through contour maps highlights regions where modifications to the molecular structure would likely enhance or diminish biological activity.

Comparative Molecular Similarity Index Analysis (CoMSIA) for Ligand Features

Expanding on the principles of CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) provides a more detailed understanding of the physicochemical properties influencing ligand-receptor interactions. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This multi-faceted analysis offers a more nuanced interpretation of the structure-activity relationship.

For the same series of N(1)-arylsulfonylindole compounds, a CoMSIA model combining steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields produced a q² of 0.584 and an r² of 0.902 nih.gov. The predictive power of both CoMFA and CoMSIA models was further validated using an external test set of compounds, demonstrating their utility in guiding the design of new inhibitors with improved potency nih.govnih.gov. The 3D contour maps generated from CoMSIA studies provide crucial insights into the specific features of the this compound scaffold that are critical for biological activity.

Molecular Docking Simulations for Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of this compound derivatives, docking simulations are extensively used to elucidate their binding modes within the active sites of target proteins. This method is crucial for understanding the molecular basis of their biological activity and for designing more potent and selective inhibitors.

For example, indole-2-carboxamide derivatives have been investigated as potential antimicrobial agents nih.gov. Molecular docking studies have revealed the possible binding modes of these compounds to their target proteins, providing insights into the specific interactions that contribute to their antimicrobial effects nih.gov. Similarly, in the development of antitubercular agents, molecular docking has been employed to understand the interactions of indole-2-carboxamides with their target enzymes nih.gov. These simulations can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are essential for the stability of the ligand-protein complex.

The results from molecular docking are often used in conjunction with QSAR studies to build more robust and predictive models for drug design.

Theoretical Chemistry Calculations for Electronic and Structural Properties

Theoretical chemistry calculations, particularly those based on quantum mechanics, provide fundamental insights into the electronic and structural properties of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, electronic properties, and vibrational frequencies of indole (B1671886) derivatives researchgate.net. DFT calculations, often using functionals like B3LYP with various basis sets, can accurately predict the optimized molecular geometry of this compound .

These calculations provide valuable information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity. Furthermore, DFT can be used to calculate various electronic properties such as ionization potential, electron affinity, and chemical hardness, which are important for predicting the molecule's behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability wikipedia.org. The energy gap between the HOMO and LUMO provides an indication of the molecule's reactivity; a smaller gap suggests higher reactivity. For indole derivatives, FMO analysis reveals the distribution of electron density and identifies the regions of the molecule that are most likely to participate in chemical reactions smolecule.com.

The Molecular Electrostatic Potential (MEP) is another important descriptor derived from theoretical calculations. It provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting intermolecular interactions rsc.orgchemrxiv.org. The MEP map highlights the electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule, which is crucial for understanding its interactions with biological targets. The analysis of MEP can guide the design of molecules with improved binding affinity by identifying sites for potential hydrogen bonding and other electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering profound insights into the conformational flexibility and binding stability of compounds like this compound. This in silico technique models the interactions between atoms and molecules over time, governed by the principles of classical mechanics. By simulating the movements of the compound and its environment, researchers can elucidate the dynamic processes that are often inaccessible through static modeling methods alone.

In the context of this compound research, MD simulations are instrumental in understanding how the molecule behaves in a biological system, such as when it approaches and interacts with a protein target. These simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energetic landscape of its conformational changes.

Detailed research findings from studies on analogous indole-2-carboxamide derivatives demonstrate the utility of MD simulations in several key areas:

Conformational Landscape: MD simulations can map the accessible conformations of this compound, identifying low-energy, stable states that are likely to be biologically relevant. The simulations track the rotation around single bonds, such as the bond connecting the indole core to the carboxamide group, to reveal the molecule's intrinsic flexibility.

Binding Site Dynamics: When studying the interaction of indole-2-carboxamides with a protein, MD simulations can illuminate the dynamic nature of the binding process. This includes the subtle rearrangements of both the ligand and the amino acid residues in the binding pocket that are necessary to achieve an optimal fit.

Stability of Ligand-Protein Complexes: A crucial application of MD simulations is to assess the stability of a compound within a protein's binding site. By running simulations of the complex over several nanoseconds or longer, researchers can monitor key parameters that indicate a stable interaction. For instance, in studies of N-arylsulfonyl-indole-2-carboxamide derivatives as Fructose-1,6-bisphosphatase inhibitors, MD simulations were used to confirm that the screened compounds could bind stably within the target's active site under dynamic conditions mdpi.com.

Interaction Patterns: These simulations provide a detailed picture of the non-covalent interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The persistence of these interactions over the course of the simulation is a strong indicator of their importance for binding affinity. For example, simulations on other indole-2-carboxamides have highlighted the critical role of the carboxamide moiety in forming hydrogen bonds with various enzymes and proteins nih.gov.

The insights gained from MD simulations are often quantified and visualized through various analyses. Root Mean Square Deviation (RMSD) plots are used to track the stability of the molecule's conformation or its position relative to a binding site over time. A stable RMSD value suggests that the system has reached equilibrium. Similarly, the analysis of hydrogen bond formation and breakage throughout the simulation provides a dynamic view of these key interactions.

To illustrate the kind of data generated from such simulations, the following tables represent hypothetical but typical findings for an indole-2-carboxamide derivative bound to a protein target.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.1 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

| 50 | 1.3 | 1.6 | 3 |

Table 1: Representative MD Simulation Stability Metrics. This table shows the Root Mean Square Deviation (RMSD) of the ligand and the protein backbone, along with the number of hydrogen bonds between them over a 50-nanosecond simulation. Stable RMSD values and persistent hydrogen bonds would indicate a stable binding complex.

| Interacting Residue | Interaction Type | Occupancy (%) |

| Gly26 | Hydrogen Bond | 85 |

| Leu30 | Hydrogen Bond | 70 |

| Thr31 | Hydrogen Bond | 95 |

| Met18 | Hydrophobic | 98 |

| Gly21 | van der Waals | 90 |

Table 2: Key Amino Acid Interactions and Their Occupancy. This table details the specific amino acid residues in a hypothetical binding site that interact with the indole-2-carboxamide derivative. The occupancy percentage represents how often the interaction is present during the simulation, highlighting the most critical residues for binding. The data is modeled on findings for similar compounds, where residues like Gly26, Leu30, and Thr31 were identified as important for binding mdpi.com.

Discovery and Natural Occurrence of 1 Methyl 1h Indole 2 Carboxamide

Isolation and Characterization from Natural Sources (e.g., Marine Fungi)

The compound 1-methyl-1H-indole-2-carboxamide has been identified and isolated from marine-derived fungal sources. Research has documented its presence in the marine fungus Cladosporium cladosporioides, marking a significant finding as it was the first instance of this particular indole (B1671886) derivative being isolated from a marine fungus. researchgate.netresearchgate.net The genus Cladosporium is commonly found in temperate climates and is known for its ability to colonize a wide range of ecological niches, including marine environments. researchgate.net

Further analysis of the crystal packing showed that the molecules are joined into centrosymmetric dimeric rings through N-H-------O hydrogen bonds. researchgate.net The detailed knowledge obtained from the crystal structure was instrumental in allowing for a complete and unambiguous assignment of its ¹H and ¹³C-NMR (Nuclear Magnetic Resonance) spectra, which was not achievable with NMR data alone. researchgate.net This comprehensive characterization provides a crucial reference for the future identification of other substituted indole compounds. researchgate.net

In addition to its isolation from Cladosporium cladosporioides, the compound, also referred to as Indole-2-carboxylic acid methylamide, has been noted as a marine-derived natural product found in Neosartorya pseudofischeri. mybiosource.com

Table 1: Isolation and Characterization of this compound from Natural Sources

| Parameter | Details | Source(s) |

| Natural Source | Marine fungus Cladosporium cladosporioides | researchgate.netresearchgate.netmdpi.com |

| Molecular Formula | C₁₀H₁₀N₂O | researchgate.net |

| Characterization Methods | Single-crystal X-ray diffraction, ¹H-NMR, ¹³C-NMR | researchgate.netresearchgate.net |

| Key Structural Features | Planar indole group with an N-methylcarboxamide substituent at the C2 position. | researchgate.netresearchgate.net |

| Crystal Packing | Molecules form centrosymmetric dimeric rings via N-H-------O hydrogen bonds. | researchgate.net |

| Significance | First reported isolation of this indole derivative from a marine fungus. | researchgate.netresearchgate.net |

Advanced Research Techniques and Methodological Approaches in 1 Methyl 1h Indole 2 Carboxamide Studies

Application of Cell-Based High-Content Screening (HCS) in Compound Identification

High-content screening (HCS), a powerful method combining automated microscopy and image analysis, has been instrumental in identifying the biological activities of indole-2-carboxamide derivatives. wikipedia.org This cell-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. wikipedia.org

In the search for novel therapeutic agents, HCS was employed to screen a library of small molecules, leading to the identification of three hits containing an indole (B1671886) core that were active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov These compounds demonstrated moderate in vitro potency and good selectivity over host cells. acs.orgnih.gov Further optimization of these initial hits was pursued to enhance their anti-trypanosomal activity. acs.org

Similarly, HCS has been pivotal in the discovery of 1H-indole-2-carboxamides as inhibitors of the androgen receptor (AR) binding function 3 (BF3). researchgate.net This allosteric site on the AR is a key target for overcoming resistance to conventional antiandrogens in prostate cancer. researchgate.net The screening identified lead compounds that exhibited potent anti-proliferative activity against both wild-type and enzalutamide-resistant prostate cancer cell lines, highlighting the potential of this class of compounds in treating castration-resistant prostate cancer. researchgate.net

**Table 1: High-Content Screening of Indole-2-Carboxamide Analogs Against *T. cruzi***

| Compound | Target | Screening Method | Outcome | Reference |

|---|---|---|---|---|

| Indole-core hits | Trypanosoma cruzi (intracellular amastigotes) | Cell-based High-Content Screening | Identified as active with moderate potency and good selectivity. | acs.orgnih.gov |

Transcriptional Analysis for Investigating Gene Expression Modulation

Transcriptional analysis has provided crucial insights into the molecular mechanisms underlying the biological effects of 1-methyl-1H-indole-2-carboxamide derivatives. This technique allows for the comprehensive assessment of changes in gene expression following compound treatment, thereby elucidating potential signaling pathways and molecular targets.

In a study investigating the antitumor potential of novel indole-2-carboxamide analogues, transcriptional analysis was performed on KNS42 pediatric glioblastoma cells treated with a potent derivative. nih.gov The analysis revealed a significant downregulation in the expression of two key genes: carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov The downregulation of these genes suggests a potential mechanism of action for the observed cytotoxic and antiproliferative activities of the compound against the cancer cells. nih.gov

Table 2: Transcriptional Analysis of KNS42 Cells Treated with an Indole-2-Carboxamide Derivative

| Cell Line | Compound | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| KNS42 (paediatric GBM) | Indole-2-carboxamide analog | Transcriptional Analysis (DNBSEQ Eukaryotic Stranded Transcriptome Resequencing) | Significant downregulation of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) genes. | nih.gov |

Utilization of Radioligand Binding Assays in Receptor Pharmacology

Radioligand binding assays are a cornerstone in the pharmacological characterization of this compound derivatives, particularly in the context of their allosteric modulation of G protein-coupled receptors (GPCRs) like the cannabinoid CB1 receptor. nih.govnih.gov These assays utilize a radiolabeled ligand (tracer) to quantify the binding of unlabeled compounds to the receptor. nih.govnih.gov

In the study of CB1 allosteric modulators, radioligand binding assays have been employed to determine the cooperativity (α) and the equilibrium dissociation constant (KB) of these compounds. nih.govacs.org For instance, the prototypical allosteric modulator, ORG27569, an indole-2-carboxamide, was shown to enhance the binding of the CB1 agonist [³H]CP55,940. nih.govnih.gov Subsequent studies on novel indole-2-carboxamide analogs have used this assay to compare their allosteric effects to the parent compounds. nih.gov

One study reported the synthesis and characterization of two indole-2-carboxamides, ICAM-a and ICAM-b. nih.gov While both compounds enhanced the binding of the agonist CP55,940, ICAM-b demonstrated significantly stronger positive cooperativity. nih.gov Another investigation identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibited a high binding cooperativity factor (α = 24.5). acs.org These findings underscore the utility of radioligand binding assays in quantifying the allosteric effects of these compounds on receptor function. nih.govacs.org

Table 3: Radioligand Binding Assay Data for Indole-2-Carboxamide CB1 Allosteric Modulators

| Compound | Tracer | Key Parameters Determined | Notable Finding | Reference |

|---|---|---|---|---|

| ORG27569 (1) | [³H]CP55,940 | Cooperativity (α), Dissociation constant (KB) | Enhances specific binding of the CB1 agonist. | nih.govnih.gov |

| ICAM-b | [³H]CP55,940 | Cooperativity (α), Dissociation constant (KB) | Exhibited remarkably high cooperativity for CP55,940. | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | [³H]CP55,940 | Cooperativity (α), Dissociation constant (KB) | Displayed a strikingly high binding cooperativity (α = 24.5). | acs.org |

Implementation of Calcium Mobilization Assays for Receptor Functional Characterization

Calcium mobilization assays are a valuable functional screening tool for characterizing the activity of compounds that modulate GPCRs coupled to the Gαq/11 signaling pathway, which leads to an increase in intracellular calcium levels. nih.govunc.edu These assays have been routinely used to evaluate the allosteric modulating activity of 1H-indole-2-carboxamide derivatives at the CB1 receptor. unc.edunih.gov

A series of substituted 1H-indole-2-carboxamides were synthesized and evaluated for their CB1 allosteric modulating activity using a fluorometric imaging plate reader (FLIPR)-based calcium mobilization assay. nih.gov This study demonstrated that these compounds acted as negative allosteric modulators, dose-dependently reducing the maximum effect (Emax) of the agonist CP55,940. unc.edu Structure-activity relationship studies revealed that the potency of this series was enhanced by specific substitutions on the indole and phenyl rings. unc.edunih.gov For example, the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position, and short alkyl groups at the C3 position of the indole ring improved the modulatory potency. unc.edu

Table 4: Calcium Mobilization Assay Data for 1H-Indole-2-Carboxamide CB1 Allosteric Modulators

| Compound Series | Assay Type | Functional Effect | Key SAR Finding | Reference |

|---|---|---|---|---|

| Substituted 1H-indole-2-carboxamides | FLIPR-based calcium mobilization | Negative allosteric modulators (reduced Emax of CP55,940) | Diethylamino group on phenyl ring and specific substitutions on indole ring enhanced potency. | unc.edunih.gov |

In vitro Microsomal Stability and Solubility Assessments

The early assessment of a compound's metabolic stability and solubility is crucial in the drug discovery process to identify candidates with favorable pharmacokinetic properties. In vitro microsomal stability assays and solubility assessments are standard procedures for evaluating these characteristics for this compound derivatives.

In the development of novel indole-2-carboxamides as antituberculosis agents, an initial hit compound exhibited low micromolar potency but was hampered by high mouse liver microsomal clearance and low aqueous solubility. nih.gov Subsequent structure-activity relationship (SAR) studies focused on improving these properties. It was found that certain substitutions, such as chloro, fluoro, or cyano groups on the indole ring and a methyl group on the cyclohexyl ring, significantly improved metabolic stability. nih.gov However, a positive correlation between lipophilicity and anti-mycobacterial potency meant that the low aqueous solubility could not be fully mitigated. nih.gov

Similarly, in the optimization of indole-2-carboxamides as inhibitors of neurotropic alphavirus replication, analogs were developed to improve metabolic stability. nih.gov Modifications to the N1-indole position were explored to enhance both solubility and metabolic half-life in mouse liver microsomes. nih.gov The evaluation of a series of substituted indoles as anti-Trypanosoma cruzi agents also highlighted the challenge of balancing potency with physicochemical properties, as many potent analogs suffered from low solubility and high microsomal clearance. acs.org

Table 5: In Vitro ADME Properties of Indole-2-Carboxamide Derivatives

| Compound Series | Assessment | Key Findings | Reference |

|---|---|---|---|

| Antituberculosis indole-2-carboxamides | Mouse liver microsomal stability, aqueous solubility | Specific substitutions improved metabolic stability; solubility remained a challenge due to lipophilicity-potency correlation. | nih.gov |

| Anti-alphavirus indole-2-carboxamides | Mouse liver microsomal stability, solubility | N1-indole modifications were investigated to improve stability and solubility. | nih.gov |

| Anti-Trypanosoma cruzi indole-2-carboxamides | Microsomal stability, solubility | Many potent compounds exhibited low solubility and high microsomal clearance. | acs.org |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-methyl-1H-indole-2-carboxamide derivatives?

- Methodological Answer : Derivatives are typically synthesized via coupling reactions between indole-2-carboxylic acid precursors and amines/aryl halides. For example, BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF are used to activate carboxyl groups for amide bond formation . Ethyl-1H-indole-2-carboxylate intermediates can react with aminobenzophenones under sodium ethoxide catalysis at elevated temperatures (100–150°C), followed by purification via column chromatography .

Q. How are structural features of this compound derivatives confirmed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, NMR (DMSO-) peaks at δ 11.97 (s, 1H) and δ 8.03 (s, 1H) confirm indole NH and aromatic protons, while NMR data (e.g., δ 166.7 for carbonyl groups) validates substituent integration . HRMS with <5 ppm error (e.g., m/z 335.0393 observed vs. 335.0393 calculated) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do substituents at the indole 4- and 6-positions influence antimycobacterial activity?

- Methodological Answer : Fluorine or chlorine at these positions enhances potency against Mycobacterium tuberculosis. For example, 4,6-difluoro derivatives (e.g., compound 10 ) exhibit MIC values <1 µM, attributed to improved membrane permeability and target affinity. In contrast, bulky alkyl chains (e.g., hexyl in compound 28 ) reduce activity due to steric hindrance . SAR studies should pair bioassays with computational docking (e.g., M. tuberculosis enoyl-ACP reductase) to rationalize trends .

Q. What in vitro models are used to evaluate antimycobacterial efficacy?

- Methodological Answer : Microplate Alamar Blue assays (MABA) and broth microdilution against M. tuberculosis H37Rv (ATCC 27294) are standard. For example, compound 11b (N-(3-chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide) showed MIC = 0.12 µg/mL, validated via CFU counting . Non-replicating persister models (e.g., hypoxia-induced dormancy) further assess bactericidal activity under stress conditions .

Q. How can photoactivatable functionalities be integrated into indole-2-carboxamides for target identification?

- Methodological Answer : Azide or benzophenone groups enable photoaffinity labeling. For instance, 5-chloro-3-hexyl-N-((4-azido)phenethyl)-1H-indole-2-carboxamide (28 ) incorporates a 4-azidophenyl moiety via amide coupling. UV irradiation (365 nm) generates reactive nitrenes that crosslink target proteins, which are then identified via pull-down assays and LC-MS/MS .

Q. How can contradictory SAR data for substituent effects be resolved?

- Methodological Answer : Discrepancies (e.g., fluorine vs. chlorine at position 4) require systematic comparison of physicochemical properties (logP, polar surface area) and target engagement. For example, 4,6-difluoro derivatives may improve solubility but reduce membrane penetration compared to chloro analogs. Molecular dynamics simulations (e.g., Desmond or GROMACS) can model ligand-protein interactions to reconcile bioactivity disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products